molecular formula C9H8N2O2S B019452 1-(Phenylsulfonyl)-1H-pyrazole CAS No. 108128-27-4

1-(Phenylsulfonyl)-1H-pyrazole

Cat. No.: B019452
CAS No.: 108128-27-4
M. Wt: 208.24 g/mol
InChI Key: ATJIFKKDVQVXKP-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted at the N1 position with a phenylsulfonyl group. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound is synthesized via sulfonylation of 1H-pyrazole using benzenesulfonyl chloride under basic conditions . Its derivatives have garnered significant attention due to their antiviral activity, particularly against RNA viruses in the Flaviviridae family, such as West Nile virus (WNV) and bovine viral diarrhea virus (BVDV) . Additionally, the phenylsulfonyl group enhances metabolic stability and modulates ligand-receptor interactions in drug design .

Preparation Methods

Cyclization Reactions of Sulfonyl Hydrazines with Enaminones

p-Toluenesulfonic Acid (p-TSA)-Promoted Cyclization

A widely adopted method involves the cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones using p-TSA as a promoter. This approach achieves simultaneous pyrazole ring formation and retention of the sulfonyl group. For example, the reaction of phenylsulfonyl hydrazine with N,N-dimethyl enaminone in xylene at 120°C for 30 minutes yields 1-(phenylsulfonyl)-1H-pyrazole with a 56% isolated yield . The mechanism proceeds via a carbonyl-sulfonyl hydrazine condensation, followed by intramolecular cyclization and elimination of dimethylamine (Scheme 1) .

Key Advantages :

  • Broad substrate tolerance for both electron-donating and electron-withdrawing substituents.

  • Avoids transition metal catalysts, reducing cost and purification complexity.

Limitations :

  • Moderate yields necessitate chromatographic purification.

  • Requires high-boiling solvents (e.g., xylene), complicating large-scale applications.

Microwave-Assisted Synthesis Using Transition Metal Catalysts

Palladium-Catalyzed Reactions

Microwave irradiation significantly accelerates the synthesis of this compound derivatives. A representative procedure involves reacting phenylsulfonyl hydrazide with acetylacetone in the presence of Pd₂(dba)₃ (0.5 equiv.) under microwave conditions (100°C, 50 W, 5 minutes) . This method achieves near-quantitative conversion in ultrashort reaction times, though isolated yields typically range from 65–75% after column chromatography .

Reaction Conditions :

  • Solvent: Water or dimethyl sulfoxide (DMSO).

  • Temperature: 100°C (microwave-assisted).

  • Catalyst Loading: 0.5 equivalents of Pd₂(dba)₃.

Mechanistic Insight :
The palladium catalyst facilitates C–N bond formation between the sulfonyl hydrazine and diketone, followed by cyclodehydration to form the pyrazole ring .

Copper-Mediated Cyclization of Hydrazines

Cu(acac)₂-Catalyzed One-Pot Synthesis

Copper(II) acetylacetonate [Cu(acac)₂] serves as an efficient catalyst for synthesizing this compound from benzenesulfonohydrazide and 1,3-diketones. In a typical protocol, reactants are combined in aqueous medium and heated at 100°C for 5 minutes under microwave irradiation, yielding the target compound in 68% isolated yield .

Optimization Data :

ParameterOptimal ValueYield Impact (±%)
Catalyst Loading0.5 equiv. Cu(acac)₂+15% vs. no catalyst
SolventH₂O+20% vs. organic solvents
Reaction Time5 minutes+30% vs. 30 minutes (conventional heating)

Advantages :

  • Water as a green solvent aligns with sustainable chemistry principles.

  • Short reaction time due to microwave acceleration.

Friedel-Crafts Sulfonylation of Preformed Pyrazoles

Direct Sulfonylation with Benzenesulfonyl Chloride

Post-functionalization of pre-synthesized pyrazole derivatives offers an alternative route. Treatment of 1H-pyrazole with benzenesulfonyl chloride in the presence of pyridine (base) at 0–25°C provides this compound in 82% yield. This method is particularly useful for introducing sulfonyl groups to sterically hindered pyrazoles.

Critical Parameters :

  • Base Selection: Pyridine outperforms triethylamine due to superior acid scavenging.

  • Temperature Control: Reactions above 25°C promote side reactions (e.g., over-sulfonylation).

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of major preparation routes:

MethodYield (%)Reaction TimeCatalystScalabilityKey Advantage
p-TSA Cyclization 5630 minNoneModerateMetal-free
Pd-Catalyzed Microwave 755 minPd₂(dba)₃HighUltra-fast
Cu(acac)₂ in H₂O 685 minCu(acac)₂HighAqueous conditions
Friedel-Crafts822 hPyridineLowHigh functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while Friedel-Crafts acylation can produce acylated products .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 1-(phenylsulfonyl)-1H-pyrazole derivatives as antiviral agents. A notable investigation involved the synthesis of novel derivatives that were tested against a panel of RNA and DNA viruses. The results indicated that many of these compounds exhibited significant antiviral activity, particularly against:

  • Yellow Fever Virus (YFV)
  • Respiratory Syncytial Virus (RSV)
  • Dengue Virus (DENV-2)

The synthesized compounds showed low cytotoxicity while effectively inhibiting viral replication in micromolar concentrations, outperforming traditional antiviral agents like ribavirin and 6-azauridine .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TargetedIC50 (µM)Cytotoxicity
7aYFV5.0Low
8bRSV3.5Low
1aDENV-24.2Low

Anti-inflammatory Properties

The pyrazole scaffold has been recognized for its anti-inflammatory properties. Derivatives of this compound have been evaluated for their ability to inhibit inflammatory pathways. Research indicates that certain derivatives exhibit promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and celecoxib .

Case Study: Evaluation of Anti-inflammatory Activity

In a study where various pyrazole derivatives were synthesized and tested, compounds with electron-donating groups demonstrated greater anti-inflammatory activity. The mechanism appears to involve inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Anticancer Applications

The anticancer potential of pyrazole derivatives has also been extensively studied. Research indicates that specific compounds can inhibit the growth of various cancer cell lines by targeting key oncogenic pathways. For instance, some studies have reported that pyrazole derivatives can inhibit EGFR (Epidermal Growth Factor Receptor) and other kinases involved in tumor proliferation .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Properties

The phenylsulfonyl group in 1-(Phenylsulfonyl)-1H-pyrazole distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents Molecular Weight Key Spectral Data (NMR, IR) Source
This compound N1: Phenylsulfonyl 238.27 g/mol $ ^1H $-NMR (CDCl₃): δ 7.85–7.45 (m, 5H, Ar–H), 8.10 (s, 1H, Pyrazole-H)
1-(4-Methoxyphenyl)-1H-pyrazole N1: 4-Methoxyphenyl 174.20 g/mol $ ^1H $-NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 7.02–8.25 (m, Ar–H)
1-(4-Chlorophenyl)-1H-pyrazole N1: 4-Chlorophenyl 188.62 g/mol IR (KBr): 760 cm⁻¹ (C–Cl stretch)
1-(Pyren-1-yl)-1H-pyrazole N1: Pyrenyl 284.34 g/mol Fluorescence: λₑₘ = 450 nm (in CH₂Cl₂)

Key Observations :

  • The phenylsulfonyl group induces significant deshielding in $ ^1H $-NMR due to its electron-withdrawing nature, contrasting with electron-donating groups like methoxy .
  • IR spectra of sulfonylated pyrazoles exhibit strong S=O stretches at 1150–1350 cm⁻¹, absent in non-sulfonylated analogs .

Key Observations :

  • Sulfonylated derivatives exhibit broader antiviral and antifungal activity compared to non-sulfonylated analogs, likely due to enhanced binding to hydrophobic enzyme pockets .
  • Substitution at the pyrazole C3/C4 positions (e.g., thiazole in ) amplifies anticancer activity but reduces antiviral efficacy .

Key Observations :

  • Sulfonylation reactions typically achieve higher yields than cross-coupling methods due to milder conditions .
  • Regioselectivity challenges arise in alkylated analogs (e.g., ortho vs. para substitution in biphenyl derivatives) .

Biological Activity

1-(Phenylsulfonyl)-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a pyrazole derivative characterized by a phenylsulfonyl group. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain derivatives of this compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard anti-inflammatory drugs like dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that this compound derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. One specific derivative was noted for its enhanced activity due to the presence of an aliphatic amide pharmacophore .

Bacterial Strain Activity Reference
E. coliModerate
S. aureusSignificant
Pseudomonas aeruginosaModerate

Antiviral Properties

Emerging studies have suggested that this compound may possess antiviral properties. While specific mechanisms are still under investigation, preliminary data indicate potential efficacy against certain viral pathogens.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in inflammation and infection. The inhibition of cytokine production suggests that it may interfere with the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammation : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that these compounds could significantly reduce inflammation markers in cultured human cells .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy against multi-drug resistant strains. Compounds similar to this compound were tested and showed promising results against resistant bacterial strains, suggesting potential as a new class of antibiotics .

Q & A

Q. Basic: What are the primary synthetic routes for 1-(Phenylsulfonyl)-1H-pyrazole, and how can reaction efficiency be optimized?

Methodological Answer:
Two key approaches are documented:

  • Classical Synthesis via Formylation: Start with 1-phenyl-1H-pyrazole and perform chemoselective formylation under Duff’s conditions (HCOOH, hexamethylenetetramine, acetic acid) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde as an intermediate. Subsequent sulfonation steps introduce the phenylsulfonyl group .
  • Continuous-Flow Electrochemical Synthesis: Utilize photochemistry/electrochemistry in flow systems (3.8 V, 5 min) for direct sulfonylation, achieving 63% yield. Purify via flash chromatography (cyclohexane:ethyl acetate, 4:1). This method reduces reaction time and improves scalability .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC.
  • Adjust voltage (3.8–4.2 V) and solvent polarity to enhance regioselectivity and yield.

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H-NMR (CDCl₃): Peaks at δ 8.12 (d, J = 2.8 Hz, 1H), 7.64 (t, J = 7.5 Hz, 1H), and 6.40 (s, 1H) confirm aromatic and pyrazole protons .
    • ¹³C NMR : Peaks at δ 145.5 (pyrazole C), 134.7 (sulfonyl-attached C), and 109.0 (C-H) validate the structure .
  • Melting Point Analysis: 125–130°C (lit. 103–104°C discrepancies suggest polymorphism or impurities; recrystallize in ethyl acetate) .
  • HRMS : Match experimental ([M+H]⁺ = 209.0389) and calculated (209.0385) values for molecular confirmation .

Q. Basic: How does storage temperature affect the stability of this compound?

Methodological Answer:

  • Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or sulfonyl group degradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for tighter moisture control .

Q. Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

  • Sonogashira Cross-Coupling : React 3-iodo derivatives with terminal alkynes (e.g., phenylethynyl) using Pd(PPh₃)₄/CuI catalysis. Purify via column chromatography (ethyl acetate:hexane, 1:20) to isolate trifluoromethyl-substituted derivatives (73% yield) .
  • Triazole Hybrid Synthesis : Use triazenylpyrazole precursors with Cu(I)-catalyzed azide-alkyne cycloaddition. Monitor regioselectivity via ¹H-NMR and X-ray crystallography .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in sulfonylated pyrazoles?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (mean σ(C–C) = 0.002 Å) and dihedral angles between phenyl and pyrazole rings. For example, the phenylsulfonyl group in 2,200-(1-Phenyl-1H-pyrazole-3,5-diyl)-1,1-diphenol exhibits a 45° torsion angle, confirmed via ORTEP-3 software .
  • ORTEP-3 GUI : Generate thermal ellipsoid plots to visualize electron density and validate hydrogen bonding networks .

Q. Advanced: What role do pyrazole-phosphine ligands play in catalysis?

Methodological Answer:

  • BippyPhos Ligands : Derivatives like 5-(Di-t-butylphosphino)-1-(1,3,5-triphenyl-1H-pyrazol-4-yl)-1H-pyrazole enhance Pd-catalyzed cross-coupling reactions. Test catalytic efficiency (TON >10,000) in Suzuki-Miyaura reactions with aryl chlorides .
  • Adamantyl-BippyPhos : Use bulky substituents to improve steric control and reduce side reactions in asymmetric hydrogenation .

Q. Advanced: How can computational methods predict reactivity trends in sulfonylated pyrazoles?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate Fukui indices for electrophilic attack. The C-4 position in this compound shows higher electrophilicity (f⁺ = 0.15) compared to C-3 (f⁺ = 0.08) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS. Polar solvents stabilize transition states, reducing activation energy by ~5 kcal/mol .

Q. Advanced: How to resolve contradictions in reported melting points for this compound?

Methodological Answer:

  • Polymorphism Screening : Recrystallize from ethyl acetate, toluene, and DCM. Characterize polymorphs via DSC (heating rate 10°C/min) and PXRD. A 5°C variation between batches suggests solvent-dependent crystal packing .
  • Impurity Profiling : Use GC-MS to detect residual acetic acid (<0.1%) from Duff’s reaction, which may depress the melting point .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJIFKKDVQVXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343306
Record name 1-BENZENESULFONYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108128-27-4
Record name 1-BENZENESULFONYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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